molecular formula C14H20N2O3 B13130015 tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B13130015
M. Wt: 264.32 g/mol
InChI Key: NBDNRAUKSNQPLS-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the naphthyridine core using reagents like methyl iodide or dimethyl sulfate.

    tert-Butyl Ester Formation: The tert-butyl ester can be formed by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo oxidation reactions, where the methoxy group or the naphthyridine core may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the naphthyridine core to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthyridine oxides or quinones.

    Reduction: Formation of dihydro or tetrahydro naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand its biological activity, including its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as a building block in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-methoxy-1,7-naphthyridine-7(6H)-carboxylate: Lacks the dihydro functionality, which may affect its reactivity and biological activity.

    tert-Butyl 2-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.

    tert-Butyl 2-methoxy-5,8-dihydro-1,7-quinoline-7(6H)-carboxylate: Similar structure but with a quinoline core instead of a naphthyridine core, which may result in different biological activities.

Uniqueness

tert-Butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is unique due to its specific combination of functional groups and the naphthyridine core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 2-methoxy-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-10-5-6-12(18-4)15-11(10)9-16/h5-6H,7-9H2,1-4H3

InChI Key

NBDNRAUKSNQPLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)OC

Origin of Product

United States

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